N-Methylcyclohexylamine

描述

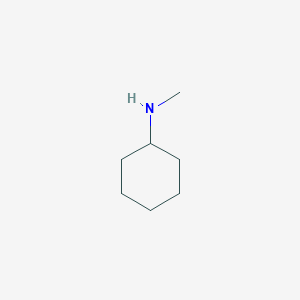

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUVJUMINZSXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059216 | |

| Record name | N-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl cyclohexylamine appears as a water-white liquid. Slightly soluble in water and floats on water. A strong irritant to skin and eyes. Corrosive. Used as a solvent. | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-60-7 | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLCYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH8PF4C1OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis Methodologies and Reaction Pathways of N Methylcyclohexylamine

Established Synthetic Routes for N-Methylcyclohexylamine

This compound can be synthesized through several established methods, primarily involving catalytic reactions. These routes include the hydrogenation of methylaniline, reductive amination of cyclohexanone (B45756) with methylamine (B109427), the reaction of cyclohexylamine (B46788) with methanol (B129727), and the amination of cyclohexanol (B46403). chemicalbook.comlookchem.comchemicalbook.com

Hydrogenation of Methylaniline with Supported Catalysts

One common industrial method for producing this compound is the hydrogenation of methylaniline. chemicalbook.comlookchem.comchemicalbook.com This process typically involves treating methylaniline with hydrogen gas in the presence of a supported metal catalyst. Nickel catalysts, often supported on various materials, are frequently employed for this transformation. chemicalbook.comlookchem.comchemicalbook.com The reaction involves the reduction of the aromatic ring of methylaniline to a cyclohexane (B81311) ring.

Another approach involves the hydrogenation of nitrobenzene (B124822) in the presence of methanol using a copper-chromium-aluminum catalyst. This process is carried out in two sequential reaction zones at elevated temperatures and pressures. google.com

| Catalyst | Starting Material | Product | Yield | Reference |

| Supported Nickel Catalyst | Methylaniline | This compound | - | chemicalbook.comlookchem.comchemicalbook.com |

| Copper-Chromium-Aluminum | Nitrobenzene and Methanol | N-Methylaniline, this compound | - | google.com |

Reductive Amination of Cyclohexanone with Methylamine

Reductive amination of cyclohexanone with methylamine is another key synthetic route to this compound. chemicalbook.comlookchem.comchemicalbook.com This reaction can be performed under hydrogenation conditions, where cyclohexanone and methylamine react in the presence of a catalyst and hydrogen. chemicalbook.comlookchem.comchemicalbook.com A German patent describes a process using a chromium-activated cobalt catalyst at temperatures of 100-140°C and pressures of 50-150 bar. google.com However, this method required a large excess of methylamine and resulted in moderate yields. google.com

More recent advancements have explored various catalytic systems. For instance, gold catalysts supported on materials like TiO2 and CeO2/TiO2 have been investigated for the reductive amination of cyclohexanone, showing promising yields of the desired amine. csic.es Biocatalysis, using reductive aminases (RedAms), has also emerged as a sustainable alternative, offering high conversion rates under mild conditions. researchgate.netacs.org In one study, the reductive amination of cyclohexanone with methylamine using a reductive aminase resulted in a conversion of over 99%. acs.org

A laboratory-scale synthesis using sodium cyanoborohydride as the reducing agent has also been reported. In this method, cyclohexanone is reacted with dimethylamine (B145610) hydrochloride and then reduced to yield N,N-dimethylcyclohexylamine. orgsyn.org A similar procedure could be adapted for the synthesis of this compound. Another laboratory preparation involves mixing cyclohexanone with an excess of methylamine in methanol at low temperatures, followed by the addition of a reducing agent like sodium borohydride, yielding this compound. sciencemadness.org

| Catalyst/Reagent | Reactants | Temperature (°C) | Pressure (bar) | Yield | Reference |

| Chromium-activated cobalt | Cyclohexanone, Methylamine | 100-140 | 50-150 | Moderate | google.com |

| 4 wt% Au/CeO2/TiO2 | Cyclohexanone, Benzylamine | 100 | 30 | 79% | csic.es |

| Reductive Aminase (BacRedAm) | Cyclohexanone, Methylamine | - | - | >99% conversion | acs.org |

| Sodium Borohydride | Cyclohexanone, Methylamine | 0-5 | - | 59.4% | sciencemadness.org |

Reaction of Cyclohexylamine with Methanol over Catalysts

This compound can also be prepared by the N-methylation of cyclohexylamine using methanol as the methylating agent. chemicalbook.comlookchem.comchemicalbook.com This reaction is typically carried out over heterogeneous catalysts. Copper, zinc, or copper-calcium catalysts have been used for this purpose. chemicalbook.comlookchem.com More recently, a ruthenium-based catalyst, RuCl3·xH2O, has been shown to effectively catalyze the N-methylation of various amines, including the conversion of this compound to N,N-dimethylcyclohexylamine in moderate yields, suggesting its applicability for the primary methylation step as well. sci-hub.se

| Catalyst | Reactants | Product | Yield | Reference |

| Copper, Zinc, or Copper-Calcium | Cyclohexylamine, Methanol | This compound | - | chemicalbook.comlookchem.com |

| RuCl3·xH2O | This compound, Methanol | N,N-Dimethylcyclohexylamine | 45% | sci-hub.se |

Amination of Cyclohexanol to N-Methylcyclohexanamine

The direct amination of cyclohexanol represents another pathway to this compound. solubilityofthings.com This process involves reacting cyclohexanol with an aminating agent in the presence of a catalyst. Nickel-based catalysts have demonstrated high performance in the amination of cyclohexanol to cyclohexylamine in various solvents, including water. mdpi.com A study showed that catalysts like Raney Ni, Ni/Al2O3, and Ni/C can achieve over 85% conversion of cyclohexanol and over 90% selectivity for cyclohexylamine under optimized conditions. mdpi.com

A novel three-step, one-pot strategy has been developed for the synthesis of aniline (B41778) from cyclohexanol, which involves the amination of cyclohexanone (formed from the dehydrogenation of cyclohexanol) to cyclohexylamine. colab.ws This indicates the feasibility of the amination step in a multi-step synthesis. Furthermore, enzyme cascades have been developed where cyclohexanol is first oxidized to cyclohexanone and then aminated to this compound, showcasing a biocatalytic approach to this conversion. nih.gov

| Catalyst | Reactants | Solvent | Key Findings | Reference |

| Raney Ni, Ni/Al2O3, Ni/C | Cyclohexanol, Ammonia | Water | >85% conversion, >90% cyclohexylamine selectivity | mdpi.com |

| Pt/CeO2 | Cyclohexanol, Ammonia | - | Part of a dehydrogenation-amination-dehydrogenation strategy | colab.ws |

| Enzyme Cascade (ADH and RedAm) | Cyclohexanol, Methylamine | - | Successful one-pot oxidation and amination | nih.gov |

Laboratory Methods for Specific this compound Derivatives

In a laboratory setting, specific derivatives of this compound can be prepared using various methods. For instance, the N-monomethylation of cyclohexylamine can be achieved using paraformaldehyde and hydrogen gas. rsc.org This procedure involves first reacting cyclohexylamine with formaldehyde (B43269) and then hydrogenating the resulting intermediate. rsc.org

Reductive amination remains a versatile laboratory method. For example, N-cyclohexylaniline can be synthesized from cyclohexanone and aniline using a reducing agent like lithium aluminum hydride (LiAlH4). vaia.com This general principle can be applied to the synthesis of various N-substituted cyclohexylamine derivatives.

| Method | Starting Materials | Reagents | Product | Reference |

| N-monomethylation | Cyclohexylamine | Paraformaldehyde, H2 | This compound | rsc.org |

| Reductive Amination | Cyclohexanone, Aniline | LiAlH4 | N-Cyclohexylaniline | vaia.com |

Advanced Synthetic Strategies and Catalytic Approaches

Advanced synthetic strategies for this compound often focus on developing more efficient, selective, and sustainable catalytic systems. This includes the use of novel catalysts and reaction media.

The development of highly efficient cobalt-based catalysts derived from metal-organic frameworks (MOFs) has shown promise for the reductive amination of aldehydes and ketones at low temperatures. rsc.org These catalysts have demonstrated good to excellent yields for a range of primary amines.

Biocatalysis, as mentioned earlier, represents a significant advanced strategy. The use of reductive aminases (RedAms) and other enzymes like imine reductases (IREDs) allows for the synthesis of amines with high selectivity under mild conditions. researchgate.netnih.gov Enzyme cascades, which combine multiple enzymatic reactions in one pot, are being developed to convert simple starting materials like cyclohexane directly to this compound. nih.gov This approach, while currently facing challenges such as enzyme inhibition, holds great potential for future green synthesis.

Programmable Mono- and Di-alkylation of Amines

A significant advancement in amine synthesis is the development of programmable electrocatalytic N-alkylation, which allows for the controlled addition of alkyl groups. researchgate.netnih.gov This method provides a novel way to combine specific alkyl groups with amine molecules, such as in the synthesis of this compound. researchgate.netresearchgate.net The process can be directed to achieve either mono- or di-alkylation, offering precise control over the final product. nih.govresearchgate.net This is particularly valuable for creating complex amine derivatives with tailored properties. researchgate.net

The catalytic logic for this programmable alkylation often involves a Pdδ⁻–H electrocatalyst. researchgate.net Research has demonstrated the critical role of electron-enriched Palladium (Pd) metals in the transformation of amines into specific alkylamines. nih.gov For instance, the synthesis of this compound from cyclohexylamine can be precisely controlled using this methodology. researchgate.netresearchgate.net

Electrochemical this compound Mono-alkylation

Electrochemical methods offer a distinct pathway for the mono-alkylation of this compound. This process is often triggered by a Pd–H electrocatalyst, facilitating the reaction between an amine and an aldehyde, such as formaldehyde. researchgate.netresearchgate.net In the synthesis of this compound from cyclohexylamine, the reaction proceeds in a controlled, stepwise manner. researchgate.net

The process occurs in an electrolyte solution, typically 0.1 M potassium hydroxide (B78521) (KOH), with the amine and formaldehyde as reactants. researchgate.netresearchgate.net A Pd/NₓC material often serves as the cathode, where the reaction is driven at a specific potential, for example, -0.2 V versus a reversible hydrogen electrode (RHE). researchgate.netresearchgate.net This technique has achieved high Faraday efficiencies (86%–96%) for the transformation of amines to alkylamines, highlighting its potential as a robust method for electrochemical C─N coupling. nih.gov

Table 1: Electrochemical Alkylation Reaction Conditions This interactive table summarizes typical conditions for electrochemical amine alkylation.

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | Primary or secondary amines, formaldehyde | researchgate.netresearchgate.net |

| Catalyst | Pd/NₓC on a carbon cloth cathode | researchgate.netresearchgate.net |

| Electrolyte | 0.1 M KOH | researchgate.netresearchgate.net |

| Potential | -0.1 V to -0.2 V vs. RHE | researchgate.netresearchgate.netresearchgate.net |

| Cell Type | H-type cell | researchgate.net |

| Anode | Carbon cloth | researchgate.netresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly viewed through the lens of green chemistry, which emphasizes waste prevention, atom economy, and the use of catalysis. acs.orgrroij.com The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. acs.orgscispace.com

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The electrochemical synthesis of this compound heavily relies on catalysts like the Pd/NₓC system, which enhances reaction efficiency and selectivity, thereby reducing waste. researchgate.netresearchgate.netscispace.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The electrochemical N-alkylation of amines demonstrates high Faraday efficiency, indicating that a large proportion of the electrical energy and reactants are converted into the desired product. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com While some methods use organic solvents, electrochemical synthesis can often be performed in aqueous solutions, such as KOH, reducing the reliance on volatile organic compounds. researchgate.netlookchem.com

Energy Efficiency: Energy requirements should be minimized. acs.org Electrochemical reactions can often be conducted at ambient temperature and pressure, reducing the energy footprint compared to traditional methods that may require high heat and pressure. researchgate.netacs.org

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the step-by-step mechanism and the rate of reaction is crucial for optimizing the synthesis of this compound.

Mechanistic Investigations of N-Alkylation Reactions

The mechanism of electrochemical N-alkylation has been investigated through both experimental characterization and theoretical calculations, such as Density Functional Theory (DFT). nih.gov For the mono-alkylation of this compound with formaldehyde on a Pdδ⁻–H electrocatalyst, the reaction proceeds through several key steps. researchgate.net

In-situ spectroscopy techniques, like Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS), have been used to observe the reaction intermediates. researchgate.netresearchgate.net Gibbs free energy diagrams, derived from DFT calculations, illustrate the energy landscape of the reaction, showing the favorability of each step on the palladium catalyst surface. researchgate.netresearchgate.net The mechanism for the synthesis of this compound from cyclohexylamine involves the formation of an N-cyclohexylmethanimine intermediate, which is then hydrogenated on the catalyst surface. researchgate.net

Kinetic Modeling of this compound Formation

Kinetic studies investigate the rate at which a reaction proceeds and the factors that influence it. For the formation of this compound via electrochemical methods, studies have tracked the conversion of reactants and selectivity towards the product over time. researchgate.net For example, when synthesizing this compound from cyclohexylamine and formaldehyde, the conversion of the N-cyclohexylmethanimine intermediate and the selectivity for the final product can be plotted against reaction time to understand the reaction's progress. researchgate.net

The kinetics of related amine reactions, such as the formation of N-nitroso-N-methyl-N-cyclohexylamine, have shown a strong dependence on factors like pH, with a narrow optimal pH range, and reactant concentration. nih.gov While specific kinetic models for this compound synthesis are highly dependent on the chosen method, the rate is generally influenced by catalyst type, reactant concentrations, temperature, and, in electrochemical systems, the applied potential. researchgate.netnih.gov

Table 2: Catalyst Performance in this compound Synthesis This interactive table shows the performance of different catalysts in the electrochemical synthesis of this compound from its precursor.

| Catalyst | Conversion of Precursor | Selectivity to this compound | Source |

|---|---|---|---|

| Pd/NₓC | High | High | researchgate.net |

| Pd/C | Moderate | Moderate | researchgate.net |

| N₀.₁₂C | Low | Low | researchgate.net |

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the resulting this compound must be purified from the reaction mixture and its identity confirmed.

Standard purification for amine products involves column chromatography using silica (B1680970) gel. chemicalbook.com The choice of eluting solvent, often a mixture like hexane/ethyl acetate (B1210297) or ethyl acetate/methanol, is critical for separating the desired product from unreacted starting materials and byproducts. chemicalbook.com

The characterization and identification of the purified this compound are typically performed using a combination of analytical techniques:

Gas Chromatography (GC): Used to determine the purity of the product and quantify the yield. chemicalbook.comnih.gov An internal standard, such as n-dodecane, may be used for accurate quantification. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry to confirm the molecular weight of the product. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compound, confirming the connectivity of atoms and the presence of methyl and cyclohexyl groups. chemicalbook.comacs.org

Iii. Chemical Reactivity and Mechanistic Studies of N Methylcyclohexylamine

Acid-Base Properties and Basicity of N-Methylcyclohexylamine

As an amine, this compound possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base capable of accepting a proton. This basicity is a defining characteristic of the compound. cymitquimica.comsincerechemicals.com It readily neutralizes acids in exothermic reactions to form the corresponding N-methylcyclohexylammonium salts and water. nih.govchemicalbook.comechemi.comchemicalbook.com

The basicity of this compound is influenced by the electron-donating nature of the alkyl groups (methyl and cyclohexyl) attached to the nitrogen. These groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia. quora.com The cyclohexyl group, through an inductive effect, enhances the nucleophilicity and basicity of the nitrogen atom. quora.com Consequently, this compound is a stronger base than ammonia. quora.com Its basicity is comparable to other secondary alkylamines. While experimental pKa values can vary, the predicted pKa for the conjugate acid (N-methylcyclohexylammonium ion) is approximately 11.03, indicating it is a relatively strong base. chemicalbook.comlookchem.com

Interactive Data Table: Acidity and Basicity Data for this compound and Related Compounds

| Compound | Formula | pKa (Conjugate Acid) | pKb | Reference |

| This compound | C₇H₁₅N | ~11.03 (Predicted) | ~2.97 (Calculated) | chemicalbook.comlookchem.com |

| Cyclohexylamine (B46788) | C₆H₁₃N | 10.64 | 3.36 | quora.com |

| Aniline (B41778) | C₆H₇N | 4.6 | 9.4 | masterorganicchemistry.com |

| Ammonia | NH₃ | 9.25 | 4.75 | quora.com |

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom not only accounts for the basicity of this compound but also makes it a potent nucleophile. This reactivity allows it to participate in a variety of chemical reactions where it donates its electron pair to an electrophilic center. cymitquimica.com

Key nucleophilic reactions involving this compound include:

Alkylation: It can react with alkyl halides in nucleophilic substitution reactions to form tertiary amines and, subsequently, quaternary ammonium salts.

Acylation: It readily reacts with acylating agents like acid chlorides and acid anhydrides to form N,N-disubstituted amides. cymitquimica.comsincerechemicals.com This reaction is a common synthetic application for secondary amines.

The steric hindrance provided by the cyclohexyl group can influence the rate of its nucleophilic reactions compared to less bulky secondary amines. However, it remains a versatile nucleophile used as a building block in organic synthesis. cymitquimica.com

Electrophilic Interactions and Reactions

While this compound is predominantly a nucleophile, it can undergo reactions where it or its derivatives act as an electrophile, although this is less common. For instance, under specific conditions, it can be converted into an N-haloamine (e.g., N-chloro-N-methylcyclohexylamine). The presence of the electronegative halogen atom reverses the polarity of the nitrogen atom (umpolung), making it an electrophilic center that can react with nucleophiles. sciencemadness.org However, direct electrophilic amination using such species is often less efficient than traditional methods involving nucleophilic amines. sciencemadness.org

Reactivity with Specific Reagents and Functional Groups

This compound exhibits characteristic reactivity with a range of electrophilic functional groups, often leading to vigorous or exothermic reactions. nih.govchemicalbook.comchemicalbook.com

This compound reacts with isocyanates in a nucleophilic addition reaction. The nitrogen atom attacks the electrophilic carbon of the isocyanate group (-N=C=O) to form a substituted urea. This reaction is typically rapid and exothermic.

With halogenated organics, particularly reactive ones like alkyl halides, this compound acts as a nucleophile, leading to N-alkylation products as described in section 3.2. The reaction proceeds via a standard nucleophilic substitution mechanism (typically Sₙ2).

The interaction of this compound with peroxides can be hazardous. nih.govchemicalbook.comchemicalbook.com Organic peroxides are strong oxidizing agents, and their reaction with amines can be highly exothermic and potentially explosive, as the amine can be oxidized. noaa.gov

Phenols are weakly acidic and will participate in an acid-base reaction with the basic this compound to form a phenoxide salt. nih.govchemicalbook.comsavemyexams.com This is a standard neutralization reaction. savemyexams.com

This compound readily reacts with these electrophilic reagents in nucleophilic acyl substitution or ring-opening reactions. nih.govchemicalbook.comchemicalbook.com

Epoxides: As a nucleophile, the amine attacks one of the electrophilic carbon atoms of the epoxide ring. jsynthchem.com This results in a ring-opening reaction, yielding an amino alcohol. masterorganicchemistry.com Under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon atom of the epoxide in an Sₙ2-like manner. masterorganicchemistry.comlibretexts.org

Anhydrides: this compound attacks one of the carbonyl carbons of the acid anhydride. saskoer.ca This leads to the cleavage of the anhydride and the formation of an N,N-disubstituted amide and a carboxylate salt (formed from the reaction of the resulting carboxylic acid with a second equivalent of the amine). chemguide.co.ukreactory.applibretexts.org

Acid Halides: The reaction with acid halides (or acyl halides) is a vigorous, often exothermic, nucleophilic acyl substitution. libretexts.orgchemistrysteps.com The amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acid halide, displacing the halide ion and forming an N,N-disubstituted amide. saskoer.cachemguide.co.uksimply.science Due to the formation of a hydrohalic acid (e.g., HCl) as a byproduct, a second equivalent of the amine or another base is typically required to neutralize it. libretexts.orgchemguide.co.uk

Formation of Hydrazones and Azomethine Imines with Organometallic Reagents

The direct formation of hydrazones and azomethine imines from this compound is not a characteristic reaction of this compound. Hydrazones are chemical structures formed through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with hydrazine or its substituted derivatives. As this compound is a secondary amine and not a hydrazine derivative (lacking the N-N bond), it does not undergo this transformation.

However, understanding the chemistry of hydrazones and azomethine imines is relevant in broader organic synthesis, particularly their interactions with organometallic reagents. Hydrazones can serve as precursors to azomethine imines, which are 1,3-dipolar species. This transformation can be facilitated by heat or acid catalysis, involving a 1,2-prototropic shift.

Azomethine imines are highly valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds, primarily through [3+2] cycloaddition reactions. Their reactivity with various dipolarophiles, including those activated by organometallic reagents, has been extensively studied. Organometallic reagents can act as catalysts or as nucleophiles in reactions involving these species. For instance, metal-catalyzed [3+2] cycloadditions of azomethine imines with alkenes or alkynes are a common strategy for constructing pyrazolidine and pyrazoline frameworks. Furthermore, organometallic compounds can add nucleophilically to the electrophilic carbon of the azomethine imine dipole, complementing the cycloaddition pathways.

While this compound does not form these structures directly, its basic nature allows it to potentially act as a non-nucleophilic base in reactions that generate these intermediates, although this is not a widely documented application.

Hydrogen Bonding Interactions Involving this compound

This compound is capable of participating in hydrogen bonding as both a hydrogen bond donor and an acceptor. The secondary amine functionality features a nitrogen-hydrogen (N-H) bond, allowing it to act as a proton donor. Concurrently, the lone pair of electrons on the nitrogen atom enables it to function as a proton acceptor.

These interactions significantly influence the physicochemical properties of the compound, such as its boiling point, viscosity, and solubility in protic solvents. In the pure liquid state, this compound molecules can self-associate through intermolecular N-H···N hydrogen bonds.

The thermodynamic and spectroscopic properties of mixtures containing this compound have been investigated to understand these molecular interactions. A study involving ternary mixtures of this compound, bromobenzene, and various 1-alcohols (such as 1-propanol, 1-butanol, and 1-pentanol) measured excess molar volumes and speeds of sound. The results, analyzed using FT-IR spectroscopy, indicated the presence of specific intermolecular interactions. In these systems, this compound can form hydrogen bonds with the alcohol molecules (N···H-O), competing with the self-association of both the amine and the alcohol. The strength and nature of these interactions are dependent on the composition and temperature of the mixture.

| Interaction Type | Role of this compound | Description | Relevant Functional Group |

|---|---|---|---|

| Donor | Provides the hydrogen atom | The hydrogen atom bonded to the nitrogen is partially positive and can interact with an electronegative atom (e.g., O, N). | N-H |

| Acceptor | Provides the lone pair of electrons | The lone pair of electrons on the nitrogen atom can interact with a partially positive hydrogen atom from another molecule (e.g., H-O, H-N). | :N-CH₃ |

Stereochemical Aspects of this compound Reactivity

The reactivity of this compound is intrinsically linked to its stereochemical features. The molecule possesses a stereocenter at the C1 position of the cyclohexyl ring (the carbon atom bonded to the nitrogen), making it a chiral compound. It is typically available as a racemic mixture of its (R) and (S) enantiomers.

The stereochemistry of this compound can influence the outcome of its reactions in several ways:

Conformational Isomerism: The cyclohexyl ring exists predominantly in a chair conformation. The N-methylamino group can occupy either an axial or an equatorial position. The equatorial conformer is generally more stable due to reduced steric hindrance. The conformational equilibrium can be influenced by solvent and temperature, and the reactivity of the axial versus the equatorial conformer can differ significantly. For instance, the accessibility of the nitrogen's lone pair for nucleophilic attack or protonation is greater in the equatorial position.

Diastereoselectivity: When reacting with other chiral molecules or prochiral substrates, the enantiomers of this compound can lead to the formation of diastereomeric products or transition states. The steric bulk of the cyclohexyl group, combined with the orientation of the N-methyl group, creates a specific chiral environment around the reactive nitrogen center. This can direct the approach of reagents, potentially leading to diastereoselective outcomes in reactions such as alkylations or acylations at the nitrogen atom.

While this compound is not commonly employed as a chiral auxiliary in asymmetric synthesis, its inherent chirality is a crucial factor in its chemical behavior. In principle, if resolved into its pure enantiomers, it could be used to control stereochemistry in the synthesis of more complex molecules. However, literature specifically detailing its application as a chiral directing group in stereocontrolled reactions is limited.

Spectroscopic Investigations of Reaction Intermediates and Products

Spectroscopic methods are fundamental tools for elucidating the structure of this compound and for monitoring its transformations during chemical reactions. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound provides distinct signals that are characteristic of its structure. The N-methyl group appears as a sharp singlet typically around 2.4 ppm. The N-H proton signal is often a broad singlet, and its chemical shift is variable depending on concentration and solvent. The protons on the cyclohexyl ring produce a complex series of multiplets in the upfield region (typically 1.0-1.9 ppm). Upon reaction, changes in these signals, such as the disappearance of the N-H peak or shifts in the signals of adjacent protons, provide direct evidence of chemical modification. nih.gov

¹³C NMR: The carbon spectrum shows distinct signals for the N-methyl carbon, the C1 carbon of the ring (bonded to nitrogen), and the other cyclohexyl carbons. The C1 carbon is deshielded due to the electronegativity of the attached nitrogen, appearing around 58-59 ppm. The N-methyl carbon signal is found at approximately 33 ppm. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a single, sharp to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The absence of this band in a reaction product is a strong indicator that the amine has been derivatized (e.g., acylated or alkylated to a tertiary amine). Other characteristic bands include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations. nih.gov

Mass Spectrometry (MS): In mass spectrometry, this compound undergoes characteristic fragmentation patterns. A common pathway is alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken, leading to a resonance-stabilized, nitrogen-containing cation. The molecular ion peak (M⁺) is observed at an m/z of 113. nih.gov

These spectroscopic techniques are invaluable for identifying reaction intermediates and final products, allowing for detailed mechanistic studies of reactions involving this compound. For example, the formation of an N-nitroso derivative can be confirmed by the disappearance of the N-H signal in IR and NMR spectra and the appearance of new signals corresponding to the modified structure.

| Spectroscopic Technique | Feature | Typical Value / Observation | Structural Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (singlet, 3H) | N-CH₃ |

| ¹H NMR | Chemical Shift (δ) | ~2.15 ppm (broad singlet, 1H) | N-H |

| ¹H NMR | Chemical Shift (δ) | 1.0-1.9 ppm (multiplets, 11H) | Cyclohexyl protons |

| ¹³C NMR | Chemical Shift (δ) | ~58.5 ppm | C1 (CH-N) |

| ¹³C NMR | Chemical Shift (δ) | ~33.3 ppm | N-CH₃ |

| IR | Absorption Band (cm⁻¹) | ~3300 cm⁻¹ | N-H Stretch |

| Mass Spec | m/z | 113 | Molecular Ion (M⁺) |

Iv. Applications of N Methylcyclohexylamine in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The utility of N-Methylcyclohexylamine as a versatile intermediate is a cornerstone of its application in medicinal chemistry. Its structure is frequently incorporated into the core of various drug candidates, contributing to their desired pharmacological profiles.

This compound is a key starting material and intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). nbinno.comchemicalbook.com Its chemical properties, including the basicity of the amine and its solubility characteristics, make it a valuable reactant in a variety of chemical transformations. chemrxiv.orgptfarm.pl The synthesis of APIs often involves multi-step processes where the introduction of the N-methylcyclohexyl moiety can be critical for achieving the target molecule's desired three-dimensional structure and biological activity. nih.gov

The compound is typically produced through methods such as the reductive amination of cyclohexanone (B45756) with methylamine (B109427) or the methylation of cyclohexylamine (B46788). nih.gov These synthetic routes provide an efficient means to produce this compound with the high purity required for pharmaceutical applications. nih.gov Its role as a foundational chemical supports advancements in various therapeutic areas by enabling the creation of complex molecular architectures. chemrxiv.org

While the direct synthesis of many common analgesics and stimulants may not always explicitly start from this compound, its structural motifs are found in a range of therapeutic agents. A notable example of a therapeutic agent synthesized directly from this compound is the mucolytic drug Bromhexine (B1221334). ptfarm.pl Bromhexine is used to treat respiratory disorders by breaking down mucus and making it easier to clear from the airways.

The synthesis of Bromhexine involves the reaction of this compound with 2-amino-3,5-dibromobenzaldehyde (B195418). ptfarm.pl This reaction highlights the role of this compound as a key amine component in the construction of the final drug molecule. One synthetic pathway involves a one-step reductive amination of 2-amino-3,5-dibromobenzaldehyde with this compound in the presence of a catalyst and a reducing agent to form the Bromhexine free base, which is then converted to its hydrochloride salt. ptfarm.pl

| Therapeutic Agent | Starting Materials | Key Reaction Type |

| Bromhexine | This compound, 2-amino-3,5-dibromobenzaldehyde | Reductive Amination |

This table provides a simplified overview of the synthesis of Bromhexine, a therapeutic agent derived from this compound.

In the field of oncology, this compound is utilized as a chemical reagent in the synthesis of inhibitors for Monopolar spindle 1 (Mps1) kinase. Mps1 is a crucial protein involved in the spindle assembly checkpoint, which ensures the proper segregation of chromosomes during cell division. The overexpression of Mps1 has been observed in various cancers, making it an attractive target for cancer therapy.

Several small molecule inhibitors of Mps1 have been developed, and the synthesis of some of these compounds incorporates this compound. For example, N-Methylcyclohexanamine is a synonym for this compound and is explicitly mentioned as a reagent in the synthesis of Mps1 kinase inhibitors. These inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the kinase and thereby blocking its activity. The development of potent and selective Mps1 inhibitors is an active area of cancer research, with the goal of creating new therapeutics that can disrupt the cell cycle of cancer cells and lead to their death.

| Mps1 Kinase Inhibitor Scaffolds | Role of this compound | Therapeutic Target |

| Pyrrolopyridine and Pyrimidodiazepinone derivatives | Reagent in synthesis | Mps1 Kinase |

This table illustrates the role of this compound in the synthesis of scaffolds for Mps1 kinase inhibitors.

This compound is a key component in the synthesis of a promising class of antituberculosis agents known as indole-2-carboxamides. These compounds have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. ptfarm.pl The synthesis of these agents typically involves the coupling of an indole-2-carboxylic acid derivative with an amine. chemrxiv.org

In the structure-activity relationship studies of indole-2-carboxamides, the N-cyclohexyl group, often with methyl substitutions, has been found to be crucial for potent antimycobacterial activity. ptfarm.pl The synthesis of these compounds involves standard amide coupling conditions, where the this compound or a related derivative is reacted with the carboxylic acid moiety of the indole (B1671886) ring system. chemrxiv.org Research has shown that specific substitutions on both the indole ring and the cyclohexyl group can significantly improve the metabolic stability and in vivo efficacy of these compounds. ptfarm.pl

| Antituberculosis Agent Class | Key Precursors | Significance of N-Methylcyclohexyl Moiety |

| Indole-2-carboxamides | Indole-2-carboxylic acid, this compound (or derivatives) | Contributes to potent activity against Mycobacterium tuberculosis |

This table highlights the use of this compound in the synthesis of indole-2-carboxamide-based antituberculosis agents.

Applications in Agrochemical and Specialty Chemical Production

This compound is a key precursor in the synthesis of various agrochemicals, including certain herbicides and pesticides. nih.gov These products are vital for modern agriculture, offering protection for crops against weeds and pests, which in turn contributes to improved crop yields and global food security. nih.govrsc.org The specific structure of NMCHA is utilized by chemists to build more complex molecules required for new active ingredients in these formulations. nih.gov

Beyond agriculture, NMCHA is an important intermediate in the production of various fine and specialty chemicals. psu.edu It is used in the synthesis of some dyes and surfactants. researchgate.netpreprints.org Another significant application is in the rubber manufacturing industry, where it functions as a primary material for rubber vulcanization accelerators. nih.govpsu.edu The vulcanization process enhances the strength, durability, and elasticity of rubber, a critical step in manufacturing products such as tires and industrial seals. nih.gov

Utilization as a Corrosion Inhibitor

The inherent properties of this compound make it effective in protecting metals from corrosion. It has been shown to provide protection for carbon steel against corrosion. nih.gov Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal. Organic inhibitors, particularly those containing nitrogen, sulfur, or oxygen atoms, are effective due to their ability to adsorb onto the metal surface. mdpi.com

The mechanism of inhibition by amine compounds like this compound involves the formation of a protective film on the metal's surface. The nitrogen atom's lone pair of electrons can coordinate with metal ions (like Fe²⁺) on the surface, forming a stable complex. nih.gov This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium and hindering the electrochemical processes of corrosion. mdpi.comnih.gov This property is crucial in various industrial applications where metal components are exposed to corrosive environments, such as in pipelines and chemical processing equipment. mdpi.com

Role in CO2 Capture Technologies and Environmental Applications

This compound is being investigated for its role in carbon dioxide (CO₂) capture technologies, which are critical for mitigating greenhouse gas emissions. It is a component in the development of novel solvent systems, particularly thermomorphic biphasic solvents (TBS). nih.gov These advanced solvents exhibit a temperature-dependent phase change; they are homogeneous during the CO₂ absorption phase and separate into two liquid phases upon heating for the desorption (regeneration) phase. nih.govresearchgate.net

This auto-extractive behavior can significantly reduce the energy required for solvent regeneration, a major challenge in conventional CO₂ capture processes that use aqueous amine solutions like monoethanolamine (MEA). nih.govnih.gov Systems utilizing lipophilic amines such as this compound can operate at lower regeneration temperatures, potentially allowing the use of low-grade waste heat and thereby reducing operational costs. nih.govresearchgate.net Research has shown that these systems can achieve high cyclic CO₂ loading capacities, making them a promising alternative for more energy-efficient CO₂ capture from flue gases. nih.gov

Table 1: Comparison of CO₂ Capture Solvent Properties

| Feature | Conventional MEA Solvent | Thermomorphic Biphasic Solvents (with NMCHA) |

| Regeneration Temperature | High (120-140 °C) | Low (< 80-90 °C) |

| Energy Requirement | High | Low (as low as 1.6 GJ/ton-CO₂) nih.gov |

| Phase Behavior | Single Phase | Liquid-Liquid Phase Separation upon heating nih.gov |

| Cyclic CO₂ Loading | Lower | High (approx. 0.9 mol-CO₂/mol-absorbent) nih.gov |

Catalytic Applications of this compound

The basic nature of the amino group in this compound allows it to function as a catalyst in certain chemical reactions. psu.edu Its alkaline properties make it suitable as an alkaline catalyst in various organic synthesis processes, where it can facilitate reactions by acting as a proton acceptor. psu.edu

One specific application is in the production of polyurethane foams. N-Methyldicyclohexylamine, a derivative, is used as a low-odor tertiary amine auxiliary catalyst. umich.edu It works as a co-catalyst to improve the skin setting of both soft and rigid polyurethane foams. umich.edu In these formulations, it can accelerate the curing process without negatively impacting the other properties of the foam, making it valuable in the manufacturing of materials for construction and other industries. umich.edu

Precursor for Advanced Materials Synthesis

This compound serves as a foundational molecule for the synthesis of more complex, high-performance materials through various chemical modifications.

This compound is a key reactant in the synthesis of N-methylcyclohexyldithiocarbamate ligands. These ligands are then reacted with organotin(IV) chlorides to form novel organotin(IV) dithiocarbamate (B8719985) complexes. The synthesis is an in situ method where this compound is reacted with carbon disulfide in the presence of an organotin(IV) salt.

The general reaction scheme involves the formation of the dithiocarbamate anion from the amine and carbon disulfide, which then displaces the chloride ions on the organotin(IV) precursor. The resulting compounds, with the general formula RₘSn[S₂CN(CH₃)(C₆H₁₁)]₄₋ₘ, have been characterized using various spectroscopic methods. Research into these compounds is driven by their potential biological activities, including antibacterial, antifungal, and anticancer properties.

Table 2: Examples of Synthesized Organotin(IV) Methylcyclohexyldithiocarbamate Compounds

| Precursors | Resulting Compound |

| This compound, Carbon disulphide, Dibutyltin(IV) dichloride | Dibutyltin(IV) N-methylcyclohexyldithiocarbamate |

| This compound, Carbon disulphide, Dimethyltin(IV) dichloride | Dimethyltin(IV) N-methylcyclohexyldithiocarbamate |

| This compound, Carbon disulphide, Triphenyltin(IV) chloride | Triphenyltin(IV) N-methylcyclohexyldithiocarbamate |

Poly(organophosphazenes) are a versatile class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. umich.edu A primary method for their synthesis involves the macromolecular substitution of poly(dichlorophosphazene), (NPCl₂)n. In this process, the reactive chlorine atoms on the polymer backbone are replaced by reacting the polymer with various nucleophiles, such as alkoxides or amines. umich.edu

The properties of the final poly(organophosphazene) can be precisely tailored by choosing specific organic side groups. rsc.org To create aminated poly(phosphazenes) suitable for applications like anion exchange membranes, primary or secondary amines are used as the nucleophiles. umich.edu A secondary amine, such as this compound, can be grafted onto the polyphosphazene backbone through this substitution reaction. This process introduces the amine functional groups that, after quaternization, provide the fixed positive charges necessary for anion transport in an anion exchange membrane. The versatility of this synthetic approach allows for the creation of a wide range of functional materials.

V. Biological Interactions and Pharmacological Relevance of N Methylcyclohexylamine

Interaction with Molecular Targets and Biological Pathways

The specific molecular targets of N-Methylcyclohexylamine are not extensively characterized in publicly available scientific literature. Some studies have suggested potential biological activities, such as stimulating effects comparable to amphetamines nih.gov. Compounds with stimulant properties often interact with monoamine transporters, which are integral plasma-membrane proteins that regulate the concentrations of extracellular neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) wikipedia.orgglpbio.com. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron nih.govnih.gov. However, direct binding studies or functional assays confirming the interaction of this compound with these transporters are not well-documented.

The broader class of arylcyclohexylamines, which are structurally distinct but contain a cyclohexylamine (B46788) moiety, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Due to the absence of the aryl group, it is not presumed that this compound shares this specific mechanism of action. Further research is required to elucidate the precise molecular targets and biological pathways modulated by this compound.

Studies on Biological Activity and Potential Pharmacological Effects

The primary pharmacological relevance of this compound stems from its application as a chemical reagent and intermediate in the synthesis of more complex, pharmacologically active compounds.

Notably, this compound is used in the synthesis of potent and selective inhibitors of Monopolar Spindle 1 (Mps1) kinase guidechem.comchemicalbook.com. Mps1 is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical control system in mitosis that ensures the proper segregation of chromosomes to daughter cells medchemexpress.comnih.gov. Overexpression of Mps1 is observed in a variety of human cancers, and it allows tumor cells, which often have an abnormal number of chromosomes (aneuploidy), to survive and proliferate nih.govmdpi.com. Therefore, Mps1 has emerged as an attractive target for cancer therapy, and the development of its inhibitors is an active area of oncological research medchemexpress.comnih.gov. The use of this compound as a precursor in creating these inhibitors underscores its indirect but significant role in cancer research guidechem.comchemicalbook.com.

Additionally, this compound is utilized in the synthesis of indole-2-carboxamides, which have been investigated as potential antituberculosis agents chemicalbook.com.

Metabolism of this compound in Biological Systems

This compound is recognized as a metabolite of xenobiotics, which are chemical substances foreign to a biological system.

This compound is classified as a human xenobiotic metabolite nih.gov. This classification indicates that it can be produced within the human body through the metabolic processing of foreign compounds. One such compound that has been studied in relation to this compound is the mucolytic drug bromhexine (B1221334) nih.gov. The molecular structure of bromhexine contains the N-methyl-N-cyclohexyl moiety. However, studies on the metabolism of bromhexine have produced conflicting results. One study noted that this compound was found in the urine of humans administered bromhexine, while another investigation reported that neither cyclohexylamine nor this compound was detected in the urine of animals given the drug nih.gov.

The identification and quantification of this compound in biological matrices like urine are essential for metabolic and toxicological studies. Various analytical techniques can be employed for this purpose. A gas chromatographic method has been specifically developed for the simultaneous detection of cyclohexylamine and this compound in urine. This method utilizes a porous polymer column packing (Chromosorb 103) and can achieve specific detection limits for each compound nih.gov.

Other advanced analytical methods commonly used for the determination of amines and metabolites in biological samples include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity.

| Analytical Technique | Matrix | Column Packing | Detection Limit | Source |

|---|---|---|---|---|

| Gas Chromatography | Urine | Chromosorb 103 (porous polymer) | 0.4 µg/ml | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity, which guides the design of more potent and selective drugs nih.gov. Direct and comprehensive SAR studies focusing specifically on this compound derivatives are limited in the available literature. However, insights can be drawn from studies on related classes of compounds where the cyclohexyl ring is systematically modified.

For instance, SAR studies have been conducted on arylcyclohexylamines, such as phencyclidine (PCP), to determine how substitutions on the cyclohexyl or other rings affect their activity nih.gov. While these compounds are structurally more complex than this compound, the findings related to the cyclohexyl ring provide a relevant, albeit indirect, perspective.

In studies of arylcyclohexylamines, substitutions on the cyclohexyl ring were found to have a significant impact on pharmacological activity. The introduction of different functional groups at various positions on the ring alters the compound's potency and efficacy. These modifications can affect how the molecule binds to its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Findings from a study on PCP derivatives in pigeons, which assessed PCP-like discriminative stimulus effects, are summarized below.

| Substitution on Cyclohexyl Ring | Effect on Potency | Effect on Efficacy | Source |

|---|---|---|---|

| Methyl groups | Reduced | No change | nih.gov |

| Hydroxyl groups | Decreased | Decreased | nih.gov |

These results suggest that for arylcyclohexylamines, increasing the steric bulk on the cyclohexyl ring with methyl groups can reduce potency without eliminating the drug's intrinsic activity. In contrast, introducing polar hydroxyl groups diminishes both potency and efficacy, likely by altering the binding interactions or increasing metabolic clearance nih.gov. While these findings are for a different class of compounds, they highlight the sensitivity of pharmacological activity to substitutions on the cyclohexyl ring, a principle that would likely apply to derivatives of this compound as well.

Influence of Amine Moiety Modifications on Biological Efficacy

The biological efficacy of molecules containing the cyclohexylamine scaffold can be significantly influenced by modifications to the amine moiety. While specific structure-activity relationship (SAR) studies focusing on this compound as a lead compound are not extensively detailed in the available literature, research on broader classes of cyclohexylamine derivatives provides insight into how changes to the amine group can modulate pharmacological activity.

For instance, the degree of substitution on the nitrogen atom is a critical determinant of biological effect. In studies of 1-(2-benzo[b]thienyl)cyclohexylamine derivatives, which are potent dopamine uptake inhibitors, mono-N-substituted compounds displayed the highest affinity for the dopamine transporter compared to their N,N-disubstituted counterparts nih.gov. This suggests that for certain biological targets, a secondary amine, such as that in this compound, may be more favorable than a tertiary amine. Increasing the size and lipophilicity of the N-substituents can lead to improved binding affinity, although the effect on functional activity, such as uptake inhibition, may be less predictable nih.gov.

Furthermore, research into other cyclohexylamine derivatives demonstrates varied biological outcomes based on the nature of the N-substituent. For example, N-(3-Aminopropyl)cyclohexylamine has been shown to act as a spermine (B22157) antagonist in cultured rat hippocampal and cerebellar neurons, blocking spermine's neurotrophic effects doi.orgnih.gov. In contrast, a closely related compound, trans-4-methylcyclohexylamine, did not affect the neurotrophic action of spermine, indicating that specific modifications to the amine substituent can confer distinct pharmacological profiles doi.orgnih.gov. The this compound group itself has been incorporated into small molecules designed to interact with biological targets like tau pre-mRNA, where it is thought to form van der Waals interactions within the major groove of the RNA hairpin nih.gov. This highlights the role of the this compound moiety as a structural component that can contribute to binding affinity and cellular activity in larger, more complex molecules.

Collectively, these findings indicate that the amine group of cyclohexylamine derivatives is a key site for modification to alter biological efficacy. Factors such as the number, size, and chemical nature of the substituents on the nitrogen atom can fine-tune the molecule's interaction with its biological target, leading to a range of pharmacological activities from neurotransmitter transporter inhibition to antagonistic effects on polyamine pathways.

Toxicological Research and Risk Assessment

Toxicological research on this compound indicates that it poses several health risks due to its chemical reactivity as an amine. Acute exposure can lead to irritation of the eyes, skin, and respiratory tract guidechem.com. Ingestion and dermal contact are also routes of concern, with the compound being classified as harmful if swallowed and toxic in contact with skin nih.gov. Prolonged or high-dose exposure may result in more severe systemic effects, potentially including damage to the liver and kidneys guidechem.com.

The acute toxicity of this compound has been quantified in animal studies. The following table summarizes key acute toxicity findings.

| Toxicity Endpoint | Route | Species | Value |

| LD50 | Oral | Rat | 428 mg/kg |

| LD50 | Dermal | Rat | > 400 - 1,000 mg/kg |

| LC50 | Inhalation | Rat | > 22.8 mg/L (8 h) |

Data sourced from Safety Data Sheets.

Cytotoxicity: this compound is considered to be corrosive and is described as being extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin. Contact can cause severe burns guidechem.com. This corrosive nature implies a high degree of cytotoxicity, though specific quantitative data from in vitro cytotoxicity assays, such as IC50 values on various cell lines, are not extensively reported in the reviewed scientific literature. The observed tissue damage is a direct result of the compound's chemical reactivity.

Carcinogenicity: There is currently insufficient evidence to classify this compound itself as a carcinogen according to major regulatory bodies like the International Agency for Research on Cancer (IARC). However, a significant toxicological concern is its potential to form N-nitroso compounds. Under conditions where it comes into contact with nitrites or nitric acid, this compound can be converted to N-Nitroso-N-methylcyclohexylamine.

N-nitroso compounds, as a class, are well-documented carcinogens mdpi.comcabidigitallibrary.org. Research has demonstrated that N-nitroso-1-methylcyclohexylamine exhibits carcinogenic activity foodprotection.org. The carcinogenicity of N-nitrosamines is generally attributed to their metabolic activation into electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer. Numerous studies on various N-nitrosomethyl-n-alkylamines (NMAs) have shown them to induce tumors in multiple animal species, including at rare sites like the nasal cavity, esophagus, and bladder ca.gov.

Exposure to this compound has been associated with several neurological effects. Inhalation of vapors may cause dizziness and suffocation guidechem.com. Systemic effects following ingestion can include drowsiness, tremors, and ataxia (impaired locomotor coordination).

While the specific cellular mechanisms for this compound's neurotoxicity are not well-defined, studies on related cyclohexylamine derivatives provide some insights into potential interactions with the nervous system. For instance, certain derivatives can interact with neurotransmitter systems; N-substituted 1-(2-benzo[b]thienyl)cyclohexylamines are known to have a high affinity for the dopamine transporter nih.gov. Other derivatives, such as N-(3-Aminopropyl)cyclohexylamine, have been shown to act as spermine antagonists in cultured neurons, interfering with polyamine-mediated neurotrophic support doi.orgnih.govfrontiersin.org. Conversely, a study on trans-4-methylcyclohexylamine, an isomer of a related compound, found it did not affect the neurotrophic action of spermine, suggesting high specificity in these interactions doi.orgnih.govfrontiersin.orgresearchgate.net. These findings suggest that cyclohexylamine compounds can have various targets within the nervous system, but direct evidence for the specific cellular or molecular targets of this compound is limited.

This compound is recognized as being harmful to aquatic life, with the potential for long-lasting effects chemicalbook.com. Its release into the environment should be avoided, as runoff from fire control or dilution water may cause environmental contamination. The compound is considered to have moderate toxicity to aquatic organisms sincerechemicals.com.

Ecotoxicity has been characterized through standardized tests on representative aquatic species. The results indicate its potential to harm organisms at different trophic levels. Bioaccumulation is not expected to be significant, based on a reported n-octanol/water partition coefficient (log Pow) of 2.10 chemicalbook.com. The compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) chemicalbook.com. While it can be slowly degraded by microorganisms, high concentrations may inhibit biological activity in waste treatment systems sincerechemicals.com.

The following table summarizes key ecotoxicity data.

| Test Species | Endpoint | Duration | Value |

| Leuciscus idus (Golden orfe) | LC50 | 96 h | > 32 - 46 mg/L |

| Daphnia magna (Water flea) | EC50 | 48 h | 50 mg/L |

Data sourced from a Safety Data Sheet.

Vi. Advanced Analytical and Computational Studies of N Methylcyclohexylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-Methylcyclohexylamine, enabling its separation from complex matrices and precise quantification. Both gas and liquid chromatography play significant roles in its analytical workflow.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for the quantitative analysis of this compound. The inherent volatility of this compound makes it well-suited for GC-based methods. While direct quantitative analysis data for this compound is not extensively detailed in publicly available literature, methodologies developed for structurally similar compounds, such as N-nitroso-n-methylcyclohexylamine, provide a strong framework for its analysis. ejbps.com

A typical GC-MS method would involve the use of a capillary column, such as a DB-1MS, with helium as the carrier gas. ejbps.com The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

For quantitative studies, a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity. In a study on a related nitrosamine, a triple quadrupole mass detector with electrospray ionization was utilized, achieving a quantification level as low as 3.75 ng/mL. ejbps.com Such a method demonstrates excellent linearity over a defined concentration range with a high correlation coefficient (e.g., >0.9960) and satisfactory recovery rates, typically between 80% and 120%. ejbps.com

A gas chromatographic method has also been developed for the simultaneous detection of cyclohexylamine (B46788) and this compound in urine, utilizing Chromosorb 103 (a porous polymer) as the column packing, with detection limits of 0.4 µg/ml for this compound. researchgate.net

Table 1: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | DB-1MS | ejbps.com |

| Carrier Gas | Helium | ejbps.com |

| Flow Rate | 2.5 mL/min | ejbps.com |

| Detector | Triple Quadrupole Mass Spectrometer | ejbps.com |

| Ionization Mode | Electrospray Ionization (ESI) | ejbps.com |

High-performance liquid chromatography (HPLC) is another vital technique for the analysis of this compound, particularly for assessing its purity. HPLC is advantageous for compounds that may not be sufficiently volatile or thermally stable for GC, although this compound is amenable to both.

For the purity assessment of this compound, a reverse-phase HPLC method is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. A method for a closely related compound, N-methyl-hexylamine, utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (MeCN) and an aqueous solution, often with a modifier such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications where the eluent is directed to a mass spectrometer (HPLC-MS), formic acid is preferred as it is more volatile. sielc.com

Table 2: General HPLC Parameters for Amine Purity Assessment

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detector | UV or Mass Spectrometer (MS) |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the connectivity and chemical environment of the atoms within this compound.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the methyl group, the cyclohexyl ring, and the amine proton. The N-methyl group typically appears as a sharp three-proton singlet in the range of δ 2.2-2.6 ppm. libretexts.org In one reported synthesis, the N-methyl protons of this compound in CDCl₃ appeared as a singlet at δ 2.40 ppm. The amine proton (NH) often presents as a broad singlet, which in the same study was observed at δ 2.15 ppm. chemicalbook.com The protons on the cyclohexyl ring give rise to a series of multiplets in the upfield region of the spectrum, typically between δ 1.03 and 1.87 ppm, corresponding to the various axial and equatorial protons. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the N-methyl group is typically found around δ 33.25 ppm. chemicalbook.com The carbon of the cyclohexyl ring attached to the nitrogen atom (the α-carbon) is deshielded and appears further downfield, at approximately δ 58.49 ppm. chemicalbook.com The other carbons of the cyclohexyl ring resonate at higher fields, with chemical shifts reported at δ 32.84, 26.06, and 24.94 ppm. chemicalbook.com

Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 2.40 | s | -CH₃ | chemicalbook.com |

| ¹H | 2.15 | br. s | -NH | chemicalbook.com |

| ¹H | 1.03-1.87 | m | Cyclohexyl protons | chemicalbook.com |

| ¹³C | 58.49 | CH (C-N) | chemicalbook.com | |

| ¹³C | 33.25 | -CH₃ | chemicalbook.com | |

| ¹³C | 32.84 | CH₂ | chemicalbook.com | |

| ¹³C | 26.06 | CH₂ | chemicalbook.com | |

| ¹³C | 24.94 | CH₂ | chemicalbook.com |

s = singlet, br. s = broad singlet, m = multiplet

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the secondary amine (N-H).

Secondary amines are characterized by a single, relatively sharp N-H stretching absorption band in the region of 3300-3500 cm⁻¹. libretexts.org This distinguishes them from primary amines, which show two bands in this region (symmetric and asymmetric stretching), and tertiary amines, which show no N-H stretch. The IR spectrum of this compound would also display C-H stretching vibrations for the alkyl groups (cyclohexyl and methyl) typically just below 3000 cm⁻¹. For instance, C-H stretching bands have been reported at 2905 and 2871 cm⁻¹. chemicalbook.com Other characteristic absorptions include C-H bending vibrations and C-N stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3300-3500 | N-H Stretch | Secondary Amine | libretexts.org |

| 2905, 2871 | C-H Stretch | Alkyl (Cyclohexyl, Methyl) | chemicalbook.com |

| 1489 | C-H Bend | CH₂ | chemicalbook.com |

| 1312 | C-N Stretch | Aliphatic Amine | chemicalbook.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and identification.

For this compound (C₇H₁₅N), the calculated molecular weight is approximately 113.20 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 113. nih.gov Due to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound.